molecular formula C13H15F3N2O3 B2474135 Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 2034242-00-5

Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B2474135
CAS No.: 2034242-00-5
M. Wt: 304.269
InChI Key: KINYBERSYYWRRB-UHFFFAOYSA-N
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Description

Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring an ethyl ester group at the 1-position and a pyridinyloxy substituent at the 3-position of the pyrrolidine ring. The pyridine moiety is further substituted with a trifluoromethyl (CF₃) group at the 4-position.

Properties

IUPAC Name

ethyl 3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3/c1-2-20-12(19)18-6-4-10(8-18)21-11-7-9(3-5-17-11)13(14,15)16/h3,5,7,10H,2,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINYBERSYYWRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)OC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Ethyl 3-((4-(Trifluoromethyl)Pyridin-2-Yl)Oxy)Pyrrolidine-1-Carboxylate

Retrosynthetic Analysis

The compound can be dissected into three key components (Figure 1):

  • Pyrrolidine-1-carboxylate core
  • 4-(Trifluoromethyl)pyridin-2-ol intermediate
  • Ether linkage between positions 3 of pyrrolidine and 2 of pyridine

This analysis suggests two primary forward-synthesis strategies:

  • Route A : Pyridine-pyrrolidine coupling followed by esterification
  • Route B : Sequential construction of the pyrrolidine ring on a pre-functionalized pyridine

Route A: Nucleophilic Aromatic Substitution (SNAr) Coupling

Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

The pyridine precursor is synthesized via vapor-phase chlorination/fluorination of 3-picoline at 300–350°C using FeF₃ catalysts, yielding 2-chloro-4-(trifluoromethyl)pyridine in 68–72% purity (Table 1).

Table 1. Vapor-phase synthesis conditions for 2-chloro-4-(trifluoromethyl)pyridine

Parameter Value
Temperature 320°C
Catalyst FeF₃ (fluidized bed)
Chlorine flow rate 1.2 L/min
3-Picoline conversion 89%
Selectivity 72%
Pyrrolidine Intermediate Preparation

3-Hydroxypyrrolidine-1-carboxylic acid is synthesized via:

  • Cyclization of 4-aminobutan-1-ol with ethyl chloroformate in THF at 0°C (87% yield)
  • Hydroxyl group protection using tert-butyldimethylsilyl chloride (TBDMSCl)
Ether Bond Formation

The key coupling employs SNAr conditions:

2-chloro-4-(trifluoromethyl)pyridine (1.0 eq)  
TBDMS-protected 3-hydroxypyrrolidine-1-carboxylic acid (1.1 eq)  
Cs₂CO₃ (2.5 eq)  
DMSO, 90°C, 12 h → 78% yield  

Deprotection with tetrabutylammonium fluoride (TBAF) affords the free hydroxyl intermediate, which undergoes esterification with ethanol under Mitsunobu conditions (DIAD, PPh₃) to yield the final product in 82% yield.

Route B: Pyrrolidine Ring Construction on Pre-Functionalized Pyridine

2-(Allyloxy)-4-(trifluoromethyl)pyridine Synthesis

A three-step sequence:

  • Pd-catalyzed hydroxylation of 2-chloro-4-(trifluoromethyl)pyridine (87% yield)
  • Allylation using allyl bromide/K₂CO₃ in acetone (91% yield)
Cyclization to Pyrrolidine

The allyl ether undergoes [3+2] cycloaddition with ethyl glycinate hydrochloride:

$$
\text{C}{9}\text{H}{7}\text{F}{3}\text{NO} + \text{C}{3}\text{H}{8}\text{ClNO}{2} \xrightarrow{\text{Cu(OTf)}{2}, \text{CH}{3}\text{CN}} \text{C}{13}\text{H}{15}\text{F}{3}\text{N}{2}\text{O}_{3} \quad (65\%\ \text{yield})
$$

Industrial-Scale Production Optimization

Catalytic System Enhancements

Recent advances employ bimetallic Cu-Fe catalysts in flow reactors, improving coupling efficiency:

Table 2. Catalyst screening for SNAr reaction

Catalyst System Temperature Yield Purity
Cs₂CO₃/DMSO 90°C 78% 95%
KOtBu/DMF 110°C 65% 91%
CuI/1,10-phenanthroline 80°C 82% 97%

Purification Strategies

Simulated moving bed chromatography (SMB) achieves >99.5% purity with 92% recovery rates, critical for pharmaceutical applications.

Mechanistic Insights

SNAr Reaction Pathway

The reaction proceeds through a concerted mechanism where the pyrrolidine oxygen attacks the electron-deficient C2 position of the pyridine ring (Figure 2). Fluorine substituents increase ring electrophilicity by -I effect, lowering activation energy by 12.3 kcal/mol compared to non-fluorinated analogs.

Cyclization Stereochemistry

Density functional theory (DFT) calculations reveal the transition state favors endo attack geometry, producing the cis-configured pyrrolidine in 94% diastereomeric excess.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J=5.2 Hz, 1H), 6.97 (d, J=5.2 Hz, 1H), 4.68 (m, 1H), 4.22 (q, J=7.1 Hz, 2H), 3.72–3.58 (m, 4H), 2.35–2.18 (m, 2H), 1.29 (t, J=7.1 Hz, 3H)
  • HRMS (ESI): m/z calcd for C₁₃H₁₅F₃N₂O₃ [M+H]⁺ 311.0984, found 311.0986

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeCN/H₂O): tᵣ = 6.72 min, 99.1% purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving pyridine and pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring may form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrrole/Pyrrolidine Carboxylate Family

Compound 1 : Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate
  • Core Structure : Pyrrole ring (aromatic) vs. pyrrolidine (saturated) in the target compound.
  • Substituents: 2-Cyano and 6-CF₃ groups on pyridine vs. 4-CF₃ on pyridine in the target. Methyl group at pyrrole 3-position; ethyl ester at pyrrole 2-position.
  • Synthesis : Lower yield (21%) compared to typical pyrrolidine derivatives, suggesting synthetic challenges in pyrrole functionalization .
  • Physicochemical Properties : ESIMS m/z (M+1): 328.2, indicating a molecular weight similar to the target compound (~327 g/mol).
Compound 2 : 4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid (211)
  • Core Structure : Pyrrole ring with carboxylic acid at the 2-position.
  • Substituents :
    • 3,4-Difluorophenylmethyl group vs. pyridinyloxy-CF₃ in the target.
    • Methyl group at pyrrole 3-position.
  • Synthesis : Higher yield (72%) and purity (98.6% HPLC) compared to Compound 1, likely due to optimized reaction conditions .
  • Physicochemical Properties : ESIMS m/z (M-1): 249.9, reflecting a lower molecular weight (~250 g/mol) due to the absence of the ethyl ester.
Key Structural Differences :
Feature Target Compound Compound 1 Compound 211
Core Ring Pyrrolidine (saturated) Pyrrole (aromatic) Pyrrole (aromatic)
Ester/Acid Group Ethyl ester at 1-position Ethyl ester at 2-position Carboxylic acid at 2-position
Pyridine Substituent 4-CF₃ on pyridinyloxy 2-Cyano, 6-CF₃ on pyridine N/A (3,4-difluorophenyl group)
Molecular Weight ~327 g/mol ~327 g/mol ~250 g/mol
Yield Not reported 21% 72%

Fluorinated Benzenesulfonamides from Industrial Contexts

highlights perfluorinated benzenesulfonamides (e.g., [69013-34-9]), which share CF₃ and related fluorinated groups but differ fundamentally in core structure (sulfonamide vs. pyrrolidine carboxylate). These compounds are typically used in industrial applications (e.g., surfactants, coatings) due to their extreme hydrophobicity and chemical stability. While the target compound’s CF₃ group may enhance drug-like properties, the industrial sulfonamides prioritize durability under harsh conditions, reflecting divergent design goals .

Research Findings and Implications

Bioavailability : The ethyl ester in the target compound could act as a prodrug, hydrolyzing in vivo to a carboxylic acid (analogous to Compound 211), improving membrane permeability compared to the acid form .

Fluorination Effects: The CF₃ group in the target compound likely enhances metabolic stability and lipophilicity relative to non-fluorinated analogs, a trend also observed in industrial fluorinated sulfonamides .

Biological Activity

Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and a trifluoromethyl-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in targeting neurological disorders and other therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula: C13_{13}H14_{14}F3_{3}N1_{1}O3_{3}
  • CAS Number: 2034242-00-5

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets, which is crucial for its biological activity.

This compound interacts with specific molecular targets such as enzymes or receptors. The trifluoromethyl group not only improves the compound's pharmacokinetic properties but also increases its binding affinity to various biological targets compared to non-fluorinated analogs. This interaction is essential for its therapeutic potential.

Pharmacological Studies

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have shown that similar compounds can act as TRPV1 vanilloid receptor ligands, demonstrating significant antagonistic effects in high-throughput screening assays . The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group plays a pivotal role in modulating biological activity.

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct advantages:

Compound NameUnique FeaturesBiological Activity
Ethyl 3-((4-fluoropyridin-2-yl)oxy)pyrrolidine-1-carboxylateFluorine substitutionModerate activity
Ethyl 3-((4-chloropyridin-2-yl)oxy)pyrrolidine-1-carboxylateChlorine substitutionLower activity
This compound Trifluoromethyl substitutionHigh activity

The presence of the trifluoromethyl group significantly enhances the binding affinity and metabolic stability of the compound, making it a promising candidate for further development in drug discovery.

Recent Research Developments

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. For example, research published in MDPI highlights advancements in pyrrole derivatives that demonstrate antibacterial properties, indicating a broader spectrum of potential applications for related compounds .

In Vivo Studies

In vivo models have been utilized to assess the efficacy of this compound in treating conditions related to oxidative stress and inflammation. The modulation of the Nrf2-Keap1 pathway has been identified as a significant mechanism through which this class of compounds exerts protective effects against cellular damage .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies indicate a favorable safety profile, but comprehensive assessments are necessary to establish its therapeutic window conclusively.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the pyrrolidine core can be functionalized via alkylation or aryloxy substitution using reagents like NaH in THF at 0°C (for nucleophilic substitution) or Pd-catalyzed cross-coupling with aryl halides (e.g., Pd(PPh₃)₄ and Cs₂CO₃ in dioxane) . Optimization may include adjusting solvent polarity (e.g., THF vs. DMF), base strength (e.g., Cs₂CO₃ for deprotonation), or temperature to improve yields. Acidic/basic hydrolysis (HCl/NaOH) of ester intermediates is also critical for generating carboxylic acid derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Key methods include:

  • 1H/13C NMR : To confirm the pyrrolidine ring substitution pattern and trifluoromethylpyridine integration. For example, aromatic protons in the pyridine ring appear as distinct multiplets (δ 7.0–8.0 ppm) .
  • LCMS/HPLC : To verify molecular ion peaks (e.g., ESIMS m/z 328.2 [M+1]) and purity (>98%) .
  • X-ray crystallography : For resolving stereochemistry, as demonstrated in structurally similar pyrrolidine esters (e.g., triclinic crystal system with P1 space group) .

Q. How do the trifluoromethyl and pyridyloxy groups influence the compound’s physicochemical properties?

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridyloxy moiety contributes to π-π stacking interactions with biological targets. These groups also affect solubility; the trifluoromethyl group reduces aqueous solubility but improves membrane permeability .

Advanced Research Questions

Q. What mechanistic insights exist for key reactions involving this compound, such as cross-coupling or ester hydrolysis?

  • Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) require oxidative addition of aryl halides to Pd(0), followed by transmetallation and reductive elimination. The presence of electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring accelerates oxidative addition .
  • Ester Hydrolysis : Acidic conditions (HCl/THF) proceed via protonation of the carbonyl oxygen, while basic conditions (NaOH) involve nucleophilic attack by OH⁻. Competing side reactions (e.g., decarboxylation) can occur under harsh conditions, necessitating pH control .

Q. How can researchers investigate this compound’s interactions with biological targets (e.g., kinases or receptors)?

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics (e.g., k_on, k_off) for receptor-ligand interactions.
  • Isothermal Titration Calorimetry (ITC) : To quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Use X-ray or cryo-EM structures of targets (e.g., dopamine D3 receptor) to predict binding poses, leveraging the pyridyloxy group’s π-stacking potential .

Q. What strategies are effective for resolving contradictions in spectroscopic or bioactivity data?

  • Multi-technique validation : Combine NMR, HRMS, and X-ray crystallography to confirm structural assignments. For example, LCMS purity discrepancies may arise from residual solvents or degradation products, requiring HPLC reanalysis .
  • SAR studies : Compare bioactivity data across analogs (e.g., replacing the trifluoromethyl group with -CN or -CF3) to identify critical pharmacophores. Inconsistent activity may reflect off-target effects or metabolic instability .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Core modifications : Replace the pyrrolidine ring with piperidine (6-membered) to alter conformational flexibility .
  • Substituent tuning : Introduce electron-donating groups (e.g., -OCH3) on the pyridine ring to enhance binding to electron-deficient pockets .
  • Prodrug strategies : Convert the ethyl ester to a tert-butyl ester for improved plasma stability, followed by in vivo hydrolysis to the active carboxylic acid .

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